6-(Difluoromethoxy)pyridazine-3-carbaldehyde
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Overview
Description
6-(Difluoromethoxy)pyridazine-3-carbaldehyde is a chemical compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.1 g/mol . It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. The presence of the difluoromethoxy group and the carbaldehyde functional group makes this compound unique and of interest in various scientific fields.
Preparation Methods
Chemical Reactions Analysis
6-(Difluoromethoxy)pyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Difluoromethoxy)pyridazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)pyridazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the carbaldehyde group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
6-(Difluoromethoxy)pyridazine-3-carbaldehyde can be compared with other pyridazine derivatives, such as:
Pyridazine-3-carbaldehyde: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.
6-Methoxypyridazine-3-carbaldehyde: Contains a methoxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
6-(Trifluoromethoxy)pyridazine-3-carbaldehyde: Contains a trifluoromethoxy group, which can lead to different biological activities and applications. The presence of the difluoromethoxy group in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C6H4F2N2O2 |
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Molecular Weight |
174.10 g/mol |
IUPAC Name |
6-(difluoromethoxy)pyridazine-3-carbaldehyde |
InChI |
InChI=1S/C6H4F2N2O2/c7-6(8)12-5-2-1-4(3-11)9-10-5/h1-3,6H |
InChI Key |
TUDHXLAUESUBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C=O)OC(F)F |
Origin of Product |
United States |
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